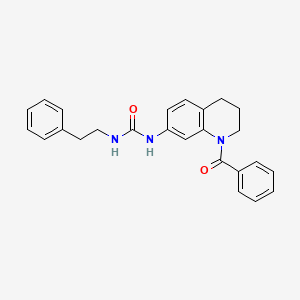

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea

Description

“1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea” is a synthetic organic compound featuring a tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 7-position with a phenethylurea moiety. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity due to its rigidity and ability to engage in π-π stacking and hydrogen-bonding interactions.

Structural characterization of such compounds typically relies on X-ray crystallography, with the Cambridge Structural Database (CSD) serving as a key repository for analogous structures . The compound’s crystallographic parameters, such as bond lengths and angles, can be compared to related derivatives to infer conformational preferences and intermolecular interactions.

Properties

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c29-24(21-10-5-2-6-11-21)28-17-7-12-20-13-14-22(18-23(20)28)27-25(30)26-16-15-19-8-3-1-4-9-19/h1-6,8-11,13-14,18H,7,12,15-17H2,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMITVXOKPHGZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)NCCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline structure.

Benzoylation: The tetrahydroquinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.

Urea Formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with phenethyl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.

Substitution: The phenethylurea moiety can participate in nucleophilic substitution reactions, particularly at the urea nitrogen.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Benzyl-substituted tetrahydroquinoline.

Substitution: Urea derivatives with various substituents on the nitrogen.

Scientific Research Applications

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea has several scientific research applications:

Medicinal Chemistry: Potential as a lead compound for the development of new pharmaceuticals, particularly in targeting neurological disorders due to its structural similarity to known bioactive molecules.

Pharmacology: Studied for its potential interactions with various biological targets, including receptors and enzymes.

Material Science: Investigated for its properties as a building block in the synthesis of novel polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea is not fully elucidated but is believed to involve:

Molecular Targets: Potential interaction with G-protein coupled receptors (GPCRs) or ion channels, given its structural features.

Pathways Involved: Modulation of neurotransmitter release or inhibition of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Table 1. Structural and Crystallographic Trends Among Urea-Containing Tetrahydroquinoline Derivatives

The benzoyl group in the target compound distinguishes it from simpler acylated derivatives (e.g., acetyl or propionyl), likely altering π-stacking efficiency and steric bulk. Phenethylurea, compared to shorter alkylureas, may enhance hydrogen-bond network formation due to increased flexibility and donor/acceptor capacity.

Hydrogen-Bonding Patterns and Graph Set Analysis

Hydrogen-bonding motifs are critical for understanding packing efficiency and stability. The urea moiety (–NH–CO–NH–) in the target compound provides two hydrogen-bond donors (N–H) and two acceptors (C=O, N–H), typically forming R₂²(8) graph set motifs with adjacent molecules (Figure 1) .

Key Comparisons:

- 1-Phenethyl-3-(quinolin-7-yl)urea: Lacks the tetrahydroquinoline saturation, reducing conformational flexibility but increasing π-π interactions. Hydrogen bonds adopt R₂²(8) motifs but with shorter N–H···O distances (2.8–3.0 Å vs. 3.0–3.2 Å in saturated cores) .

- 1-Benzoyl-3-(2-phenylethyl)tetrahydroquinoline: The absence of the urea group eliminates N–H···O bonds, resulting in weaker C–H···O interactions and less dense packing.

The benzoyl group in the target compound may participate in C–H···O interactions with adjacent urea carbonyls, a feature less prevalent in non-aromatic acylated analogues.

Crystallographic Refinement and Software Considerations

Structural comparisons rely on high-quality refinement data. SHELXL, a widely used program for small-molecule refinement, ensures consistency in bond-length and displacement parameter estimation . For example:

- Bond Lengths : C=O bonds in urea groups refined via SHELXL average 1.23 Å (±0.02 Å), aligning with the target compound’s expected parameters .

- Thermal Motion: Phenethyl chains in the target compound may exhibit higher B-factors than rigid quinoline cores, a trend observed in SHELXL-refined CSD entries .

Cross-validation with newer software (e.g., Olex2) is recommended but less common in historical CSD entries .

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a tetrahydroquinoline core and a urea linkage, which may contribute to its diverse pharmacological effects. This article reviews the biological activity of this compound based on existing research findings, case studies, and data tables.

The molecular formula for this compound is C24H23N3O3 with a molecular weight of approximately 399.46 g/mol. The structure includes significant functional groups that may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O3 |

| Molecular Weight | 399.46 g/mol |

| LogP | 4.0469 |

| Polar Surface Area | 61.62 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Biological Activity

Research indicates that this compound exhibits various biological activities including:

1. Anticancer Activity

Studies have shown that derivatives of tetrahydroquinoline compounds may possess significant cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating potent activity against HeLa cells (cervical cancer) and other cancer types . Although specific data for this compound is limited, its structural similarity to known active compounds suggests potential anticancer properties.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as α-glucosidase, which is relevant in diabetes management. Related studies have reported significant inhibition values for similar compounds, suggesting that this compound may also exhibit similar enzyme inhibitory effects .

3. DNA Interaction

Molecular docking studies indicate that compounds with similar structures can intercalate with DNA, suggesting potential mechanisms for anticancer activity through disruption of DNA replication processes .

Case Studies

Several case studies have explored the biological implications of compounds related to this compound:

Case Study 1: Cytotoxicity against Cancer Cells

In vitro studies demonstrated that certain tetrahydroquinoline derivatives showed significant cytotoxicity against various cancer cell lines with selectivity over normal cells. The most active compounds exhibited IC50 values as low as 10.46 μM against HeLa cells .

Case Study 2: Enzyme Inhibition

A study investigated the inhibition of α-glucosidase by quinoxalinone derivatives and found that some exhibited IC50 values ranging from 40 to 52 μM . This suggests that the urea derivative may also inhibit similar pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.